

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Oxa-1-azaspiro[3.3]heptane

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In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. A significant strategy in lead optimization involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Among the most promising emerging bioisosteres are strained spirocyclic systems. **6-Oxa-1-azaspiro[3.3]heptane**, a unique heterocyclic scaffold, has garnered substantial attention as a versatile building block.^{[1][2]}

This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of **6-Oxa-1-azaspiro[3.3]heptane**, tailored for researchers, scientists, and drug development professionals. Its primary advantage lies in its inherent three-dimensionality, which provides a stark contrast to the planar structures of common aromatic systems.^[3] This unique spatial arrangement of functional groups is a powerful tool for fine-tuning a molecule's conformational and physicochemical properties, making it an attractive replacement for traditional motifs like piperidine and morpholine.^{[4][5][6]}

Molecular Structure and Chemical Identifiers

The structure of **6-Oxa-1-azaspiro[3.3]heptane** consists of a four-membered azetidine ring and a four-membered oxetane ring fused at a single, shared spiro-carbon atom. This arrangement imparts significant ring strain and a rigid, well-defined three-dimensional geometry.

Caption: 2D structure of **6-Oxa-1-azaspiro[3.3]heptane**.

Chemical Identifiers:

- IUPAC Name: **6-oxa-1-azaspiro[3.3]heptane**[\[7\]](#)
- CAS Number: 1046153-00-7[\[7\]](#)
- Molecular Formula: C₅H₉NO[\[7\]](#)
- InChI: InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2[\[7\]](#)
- InChIKey: BCIWQHRWPXARK-UHFFFAOYSA-N[\[7\]](#)
- SMILES: C1CNC12COC2[\[7\]](#)

Physicochemical Properties: A Quantitative Overview

The utility of **6-Oxa-1-azaspiro[3.3]heptane** in drug design is directly linked to its distinct physicochemical properties. These parameters influence critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics such as solubility, permeability, and metabolic stability.

Property	Value	Source	Significance in Drug Discovery
Molecular Weight	99.13 g/mol	[7]	Adheres to Lipinski's Rule of Five, favorable for oral bioavailability.
XLogP3	-0.6	[7]	Indicates high hydrophilicity, which can improve aqueous solubility.
pKa (Predicted)	9.73 ± 0.20	[8]	The basicity of the secondary amine is crucial for target interaction and salt formation.
Boiling Point	164.1 - 165.7 °C at 760 mmHg	[8][9]	Standard physical property for characterization and purification.
Density	1.12 g/cm ³	[8]	Physical constant for handling and formulation.
Polar Surface Area (PSA)	21.3 Å ²	[7]	Low PSA suggests good potential for cell membrane permeability.
Flash Point	51.2 °C	[8]	Important for safety and handling protocols.

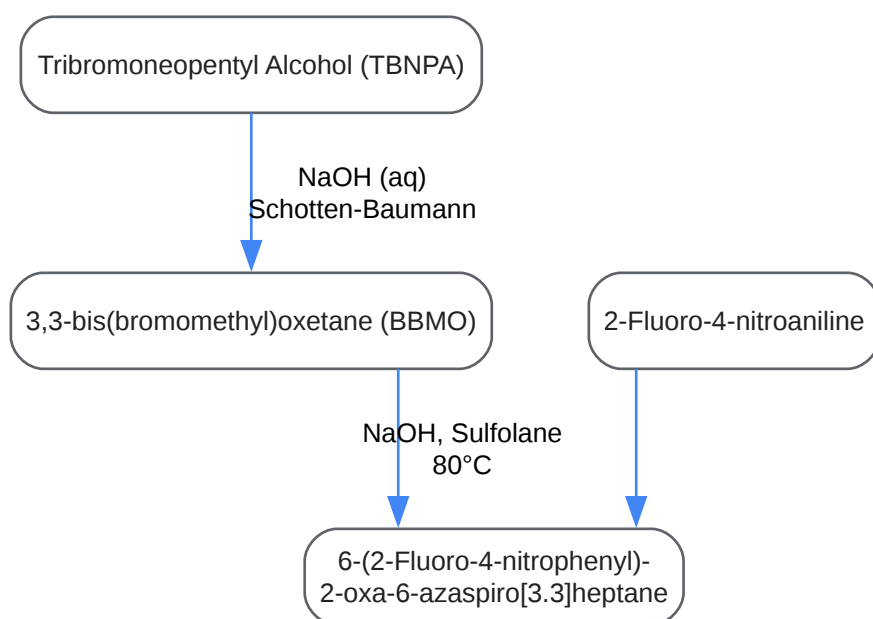
Expert Insights: The combination of a low LogP value and a relatively low Polar Surface Area is particularly noteworthy. Typically, high polarity (low LogP) correlates with poor membrane permeability. However, the compact, three-dimensional structure of the spirocycle can shield

some of the polarity, potentially allowing it to achieve a favorable balance of aqueous solubility and cell permeability, a common challenge in drug development.[3]

Synthesis and Experimental Protocols

The synthesis of azaspiro[3.3]heptanes has been an active area of research, with several scalable routes now available. Early methods often faced challenges, but newer protocols have improved efficiency and accessibility.[2][4] A common strategy involves the construction of the dual-ring system from commercially available starting materials.

One robust approach begins with tribromoneopentyl alcohol (TBNPA), a widely used flame retardant.[10]



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Caption: Simplified workflow for a derivative synthesis.

Protocol: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

This protocol is adapted from a scalable process for a key intermediate used in the synthesis of **6-Oxa-1-azaspiro[3.3]heptane** derivatives.[10][11]

Causality: The Schotten-Baumann conditions (using a strong base like NaOH in a two-phase system) are ideal for the intramolecular Williamson ether synthesis required to form the oxetane ring from the alcohol and one of the bromo-methyl groups. This method is robust and scalable.

Methodology:

- **Reaction Setup:** A solution of tribromoneopentyl alcohol (TBNPA) is prepared in an appropriate organic solvent.
- **Base Addition:** An aqueous solution of sodium hydroxide (NaOH) is added dropwise to the TBNPA solution under vigorous stirring. The reaction is typically performed at a controlled temperature.
- **Ring Closure:** The hydroxide facilitates the deprotonation of the alcohol, which then acts as a nucleophile to displace one of the adjacent bromide ions, closing the four-membered oxetane ring.
- **Workup and Purification:** After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified by distillation to yield 3,3-bis(bromomethyl)oxetane (BBMO) with high purity (>95%).[\[10\]](#)

This BBMO intermediate is a versatile electrophile for subsequent reactions, such as alkylation of anilines or other nucleophiles, to form the final azaspiro[3.3]heptane core.[\[10\]](#)

Role in Drug Discovery: A Superior Bioisostere

The spiro[3.3]heptane motif is increasingly recognized as a valuable bioisostere for common saturated heterocycles like piperidine and morpholine, as well as for bulky groups like gem-dimethyl or tert-butyl.[\[1\]\[5\]](#) Its incorporation can lead to significant improvements in key drug-like properties.

- **Enhanced Solubility and Reduced Lipophilicity:** Replacing a piperidine or piperazine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity (lower logD).[\[6\]](#) For instance, in the development of the MCHR1 antagonist AZD1979, the spiro-morpholine analogue exhibited a significantly lower logD (-1.2 units) and higher basicity

compared to its parent morpholine compound, all while maintaining permeability and avoiding hERG inhibition.[6][12]

- **Improved Metabolic Stability:** The quaternary spiro-carbon is not susceptible to metabolic oxidation, a common liability for other cyclic systems. This can block common metabolic pathways, leading to improved in vivo stability and a better pharmacokinetic profile.[1]
- **Increased Three-Dimensionality (F_{sp^3}):** The rigid, non-planar structure increases the fraction of sp^3 -hybridized carbons (F_{sp^3}). A higher F_{sp^3} count is strongly correlated with a higher probability of success in clinical development, as it often leads to improved selectivity and better binding complementarity with protein targets.[3]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), **6-Oxa-1-azaspiro[3.3]heptane** and its salts are considered hazardous chemicals. Proper laboratory safety protocols must be strictly followed.

- **Hazards:** The hemioxalate salt is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[13][14] The free base is a flammable liquid and vapor.[15]
- **Handling:** Use in a well-ventilated area or outdoors.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[16] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[13][16]
- **Storage:** Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[8][16] Keep the container tightly closed.[13] For long-term stability, refrigeration (2-8°C) is often recommended.[8][9]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][16]

Conclusion

6-Oxa-1-azaspiro[3.3]heptane is more than just a novel chemical entity; it is a powerful tool for medicinal chemists. Its unique combination of high three-dimensionality, increased polarity, and metabolic stability makes it an exceptional building block for overcoming common challenges in drug design. By serving as a superior bioisostere for traditional cyclic amines, this

strained spirocycle offers a validated strategy to enhance the physicochemical and pharmacokinetic properties of lead compounds, ultimately increasing their potential for clinical success. As synthetic routes become more accessible and its benefits are further demonstrated, the presence of the **6-Oxa-1-azaspiro[3.3]heptane** scaffold in the next generation of therapeutics is set to grow.

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